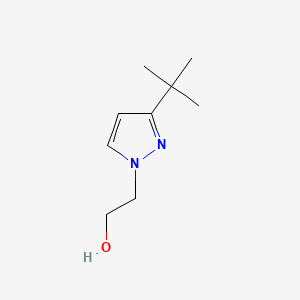

3-T-Butyl-1-(2-hydroxyethyl)pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-tert-butylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)8-4-5-11(10-8)6-7-12/h4-5,12H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOFWWFXTWVQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681977 | |

| Record name | 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-70-9 | |

| Record name | 1H-Pyrazole-1-ethanol, 3-(1,1-dimethylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 3 T Butyl 1 2 Hydroxyethyl Pyrazole

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of the target molecule, 3-t-Butyl-1-(2-hydroxyethyl)pyrazole, logically disconnects the pyrazole (B372694) ring to reveal its fundamental building blocks. The most common and direct approach for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.

Following this logic, the C-N and N-N bonds of the pyrazole ring are disconnected. This leads to two primary precursors:

A hydrazine component: To install the N-(2-hydroxyethyl) group, 2-hydroxyethylhydrazine (B31387) is the logical precursor.

A 1,3-dicarbonyl component: To introduce the t-butyl group at the 3-position, a β-dicarbonyl compound bearing a tert-butyl group is required. A suitable precursor is 4,4-dimethyl-3-oxopentanal .

An alternative disconnection can be envisioned at the C3-C4 and N2-C3 bonds, which is characteristic of syntheses involving α,β-unsaturated carbonyl compounds (chalcones) and hydrazine. In this case, the precursors would be 2-hydroxyethylhydrazine and an appropriately substituted α,β-unsaturated ketone or aldehyde.

The synthesis of related structures, such as 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine (B1221602) and 3-aminocrotononitrile, highlights the utility of substituted hydrazines and functionalized three-carbon units in constructing the pyrazole core. orgsyn.org Similarly, the preparation of 3-tert-butyl-1,5-diaminopyrazole demonstrates methods for incorporating the t-butyl group. nih.govrsc.org

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Hydroxyethylhydrazine | HO-CH₂-CH₂-NH-NH₂ | Provides the N1-substituent and N1-N2 atoms of the pyrazole ring. |

| 4,4-Dimethyl-3-oxopentanal | (CH₃)₃C-CO-CH₂-CHO | Provides the C3, C4, and C5 atoms, including the C3-tert-butyl group. |

Novel Methodologies for Pyrazole Ring Formation with t-Butyl and Hydroxyethyl (B10761427) Substitution

The formation of the pyrazole ring, particularly one bearing both bulky (t-butyl) and functional (hydroxyethyl) groups, can be achieved through several effective methodologies.

Cyclocondensation Reactions in Pyrazole Synthesis

The most traditional and widely used method for pyrazole synthesis is the Paal-Knorr cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. researchgate.net In the context of synthesizing this compound, this involves the reaction of 4,4-dimethyl-3-oxopentanal with 2-hydroxyethylhydrazine. researchgate.net

The mechanism proceeds via the initial formation of a hydrazone intermediate, typically at the more reactive aldehyde carbonyl. This is followed by an intramolecular cyclization through the attack of the second nitrogen atom onto the ketone carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity, which determines whether the t-butyl group is at position 3 or 5, is influenced by the reaction conditions and the differing reactivity of the two carbonyl groups. Generally, the initial condensation occurs at the more electrophilic carbonyl center.

A solvent-free approach for a related compound, 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, was achieved by simply heating a mixture of 2,2,6,6-tetramethyl-3,5-heptanedione and 2-hydroxyethylhydrazine, affording the product in high yield (80%). researchgate.net This demonstrates the feasibility of efficient and environmentally friendly cyclocondensation.

Multi-component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules like substituted pyrazoles. beilstein-journals.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org

Several MCR strategies have been developed for pyrazole synthesis. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. mdpi.com A potential MCR for the target molecule could involve pivalaldehyde (as a source for the t-butyl group), a two-carbon synthon, and 2-hydroxyethylhydrazine. Another approach involves the in-situ formation of a 1,3-dicarbonyl compound from an enolate and an acid chloride, which then reacts with a hydrazine in a consecutive multicomponent reaction. nih.gov

While a specific MCR for this compound is not explicitly detailed in the literature, the general principles of MCRs are readily adaptable. For example, a reaction between an aldehyde, malononitrile, and a hydrazine derivative is a common three-component route to pyrazoles. beilstein-journals.orgnih.gov

Green Chemistry Approaches (e.g., Microwave-Assisted, Ultrasound, Solvent-Free)

In line with the principles of green chemistry, alternative energy sources are increasingly used to promote chemical reactions, often leading to shorter reaction times, higher yields, and reduced solvent use. dergipark.org.tr

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, including the formation of pyrazole rings. rsc.orgdergipark.org.trrsc.org The reaction of chalcones with hydrazine derivatives under microwave irradiation, for example, can significantly accelerate the synthesis of pyrazolines and pyrazoles. trdizin.gov.tr For the synthesis of this compound, a mixture of 2-hydroxyethylhydrazine and the 1,3-dicarbonyl precursor could be subjected to microwave heating, likely in a polar solvent like ethanol (B145695) or even under solvent-free conditions, to rapidly achieve cyclocondensation. rsc.orgdergipark.org.tr

Ultrasound-Promoted Synthesis: Sonication, or the use of ultrasound, is another green technique that can enhance reaction rates. The formation of pyrazoline derivatives has been successfully promoted by ultrasonic irradiation, demonstrating its utility in heterocycle synthesis. trdizin.gov.tr This method could be applied to the cyclocondensation step, potentially offering milder reaction conditions compared to conventional heating.

Solvent-Free Synthesis: As previously mentioned, the synthesis of a structurally similar compound, 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, was effectively carried out without any solvent. researchgate.net This approach involves mixing the neat reactants and heating them, which simplifies the workup procedure and minimizes chemical waste, making it a highly sustainable method.

Table 2: Comparison of Green Synthesis Methods for Pyrazoles

| Method | Typical Conditions | Advantages | Potential Application to Target Compound |

| Microwave-Assisted | 100-150 °C, 5-30 min, often in EtOH or solvent-free | Rapid heating, shorter reaction times, higher yields, increased purity | Cyclocondensation of 2-hydroxyethylhydrazine and 4,4-dimethyl-3-oxopentanal. rsc.orgdergipark.org.tr |

| Ultrasound-Promoted | Room temp. to 50 °C, 1-3 hours | Milder conditions, enhanced reaction rates, can avoid high temperatures | Formation of the pyrazole ring via cyclization. trdizin.gov.tr |

| Solvent-Free | Heating neat reactants (e.g., 50-100 °C) | No solvent waste, simplified purification, high atom economy | Direct condensation of precursors. researchgate.net |

Post-Cyclization Functionalization and Derivatization Strategies

Once the this compound scaffold is assembled, the terminal hydroxyl group of the N-hydroxyethyl substituent serves as a versatile handle for further chemical modification. This allows for the synthesis of a wide array of derivatives with potentially new properties.

Selective Hydroxyl Group Transformations (e.g., Esterification, Etherification)

The primary alcohol of the 2-hydroxyethyl group can be readily transformed into esters and ethers using standard organic synthesis protocols.

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acidic byproduct. Alternatively, direct condensation with a carboxylic acid can be promoted by a catalyst such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-dimethylaminopyridine (B28879) (DMAP). The synthesis of ester and carbamate (B1207046) derivatives of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole has been reported, showcasing the feasibility of this transformation on a similar scaffold. trdizin.gov.tr

Etherification: To form ethers, the Williamson ether synthesis is a common method. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This two-step, one-pot procedure allows for the introduction of a variety of alkyl or aryl groups onto the oxygen atom.

These derivatization strategies significantly expand the chemical space accessible from the parent alcohol, enabling the fine-tuning of its physical, chemical, and biological properties.

Pyrazole Nitrogen Atom Functionalization

The introduction of a 2-hydroxyethyl group onto the nitrogen atom of 3-tert-butylpyrazole is a critical step in the synthesis of the target molecule. This transformation is a type of N-alkylation, a common reaction for pyrazole derivatives. The regioselectivity of this reaction is a key challenge, as alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to two possible isomers. The bulky tert-butyl group at the 3-position significantly influences the outcome of this functionalization.

A plausible and efficient method for the synthesis of this compound involves the reaction of a suitable precursor, 3-tert-butyl-1H-pyrazole, with an appropriate alkylating agent. One common and effective method for introducing a hydroxyethyl group is through the use of 2-haloethanols, such as 2-bromoethanol (B42945) or 2-chloroethanol, in the presence of a base. The base deprotonates the pyrazole ring, forming a pyrazolate anion, which then acts as a nucleophile to displace the halide from the 2-haloethanol.

Another potential synthetic route involves the reaction of 3-tert-butyl-1H-pyrazole with ethylene (B1197577) oxide. This reaction typically proceeds via a ring-opening mechanism where the pyrazole nitrogen attacks one of the carbon atoms of the epoxide ring. This method avoids the use of halogenated reagents.

The choice of reaction conditions, including the solvent, temperature, and nature of the base, can significantly impact the yield and regioselectivity of the N-alkylation. For instance, the use of different bases can influence the position of alkylation.

A general procedure for the N-alkylation of a substituted pyrazole is presented in the table below, based on analogous reactions reported in the literature.

| Reactants | Reagents | Solvent | Temperature | Product(s) | Reference |

| 3-tert-Butyl-1H-pyrazole, 2-Bromoethanol | K₂CO₃ | DMF | Room Temp | This compound and 5-T-Butyl-1-(2-hydroxyethyl)pyrazole | Analogous to researchgate.net |

| 3-tert-Butyl-1H-pyrazole, Ethylene Oxide | - | Ethanol | 100 °C | This compound and 5-T-Butyl-1-(2-hydroxyethyl)pyrazole | Analogous to nih.gov |

Mechanistic Studies of Key Synthetic Steps (e.g., Reaction Kinetics, Transition State Analysis)

The regioselectivity of the N-alkylation of 3-tert-butylpyrazole is a subject of mechanistic interest, governed by a combination of electronic and steric factors. The pyrazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. In an unsymmetrically substituted pyrazole like 3-tert-butylpyrazole, these two nitrogens are chemically non-equivalent.

The bulky tert-butyl group at the 3-position exerts a significant steric hindrance. This steric bulk generally disfavors the approach of an electrophile to the adjacent N2 atom, leading to a preference for alkylation at the more sterically accessible N1 position. This steric control is a dominant factor in determining the regiochemical outcome. researchgate.net

From an electronic standpoint, the electron-donating nature of the tert-butyl group increases the electron density of the pyrazole ring, enhancing the nucleophilicity of both nitrogen atoms. However, the steric effect typically outweighs the electronic effect in such cases.

The reaction can proceed under either kinetic or thermodynamic control. beilstein-journals.orgresearchgate.net

Kinetic Control: At lower temperatures and with sterically demanding reagents, the reaction is often under kinetic control, favoring the formation of the product that is formed faster. In the case of 3-tert-butylpyrazole, the N1-alkylated product is generally the kinetic product due to lower steric hindrance in the transition state.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may reach equilibrium, favoring the formation of the most thermodynamically stable product. The relative stability of the N1 and N2 isomers can depend on various factors, including intramolecular interactions and solvation effects.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states of pyrazole alkylation reactions. nih.gov These studies can provide valuable insights into the energy barriers for the formation of the N1 and N2 isomers. The calculated transition state energies can help to predict and rationalize the observed regioselectivity. For a related system, DFT calculations have shown that the transition state leading to the N1-product can be lower in energy due to stabilizing non-covalent interactions. nih.gov

The table below summarizes the expected regioselectivity based on mechanistic principles.

| Factor | Influence on Regioselectivity | Expected Major Product |

| Steric Hindrance | The bulky tert-butyl group at C3 hinders attack at the adjacent N2 atom. | N1-alkylated isomer |

| Electronic Effects | The electron-donating tert-butyl group increases the nucleophilicity of both N atoms. | Minor influence compared to sterics |

| Reaction Conditions | Low temperature (kinetic control) favors the less hindered product. | N1-alkylated isomer |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution NMR Spectroscopy for Structural and Conformational Elucidation (e.g., 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-T-Butyl-1-(2-hydroxyethyl)pyrazole, a comprehensive NMR analysis would involve a suite of experiments.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would be expected to show distinct signals for the tert-butyl protons, the methylene (B1212753) protons of the hydroxyethyl (B10761427) group, and the protons on the pyrazole (B372694) ring. The integration of these signals would confirm the number of protons in each environment. The ¹³C NMR spectrum would reveal the number of unique carbon environments, including those of the tert-butyl group, the hydroxyethyl chain, and the pyrazole ring.

2D-NMR Spectroscopy: To establish connectivity and spatial relationships, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the two methylene groups of the 2-hydroxyethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern on the pyrazole ring, for example, by showing a correlation between the pyrazole ring protons and the carbons of the tert-butyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. It could be used to determine the preferred conformation of the 2-hydroxyethyl side chain relative to the pyrazole ring.

A hypothetical data table for the expected NMR signals is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| tert-Butyl (CH₃) | Singlet | ~30 | Protons to quaternary C of tert-butyl and C3 of pyrazole | Protons of tert-butyl to pyrazole ring proton |

| tert-Butyl (quaternary C) | - | ~32 | - | - |

| Pyrazole C3 | - | Quaternary signal | - | - |

| Pyrazole C4 | Doublet | ~105 | Proton to C3 and C5 | Proton to tert-butyl protons and N-CH₂ |

| Pyrazole C5 | Doublet | ~130 | Proton to C4 and N-CH₂ | Proton to N-CH₂ |

| N-CH₂ | Triplet | ~50 | Protons to C5 of pyrazole and O-CH₂ | Protons to pyrazole ring proton and O-CH₂ protons |

| O-CH₂ | Triplet | ~60 | Protons to N-CH₂ and hydroxyl proton | Protons to N-CH₂ protons |

| OH | Broad singlet | - | Proton to O-CH₂ | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and study intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting hydrogen bonding. C-H stretching vibrations of the tert-butyl and ethyl groups would appear around 2850-3000 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the pyrazole ring would be expected in the 1500-1650 cm⁻¹ region. C-O stretching of the primary alcohol would likely be observed around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C stretching of the tert-butyl group and the symmetric breathing of the pyrazole ring would likely give rise to strong Raman signals.

The presence and nature of hydrogen bonding, both intramolecular (between the hydroxyl group and a nitrogen atom of the pyrazole ring) and intermolecular, could be inferred from shifts in the vibrational frequencies, particularly the O-H stretching band.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| C=N/C=C Stretch (Pyrazole) | 1500-1650 | Moderate to Strong |

| C-O Stretch (Alcohol) | ~1050 | Weak |

| Pyrazole Ring Breathing | - | Strong |

Mass Spectrometry for Elucidation of Fragmentation Pathways and Molecular Mass Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular mass of this compound (C₉H₁₆N₂O), which has a calculated molecular weight of 168.24 g/mol . This would confirm the elemental composition of the molecule.

Fragmentation Pathways: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways would likely involve the loss of the tert-butyl group ([M-57]⁺) or cleavage of the hydroxyethyl side chain. The loss of a methyl group from the tert-butyl cation is a common subsequent fragmentation. The fragmentation pattern would provide further confirmation of the compound's structure.

| Ion | m/z (expected) | Description |

| [C₉H₁₆N₂O]⁺ | 168 | Molecular Ion |

| [C₅H₇N₂O]⁺ | 111 | Loss of tert-butyl group |

| [C₈H₁₃N₂O]⁺ | 153 | Loss of a methyl group |

| [C₇H₁₁N₂]⁺ | 123 | Loss of the hydroxyethyl group |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

X-ray Diffraction Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Polymorphism Studies (if applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to study polymorphism. By comparing the PXRD patterns of different batches of this compound prepared under various conditions (e.g., different crystallization solvents or temperatures), the existence of different polymorphic forms could be identified. Each polymorph would give a unique diffraction pattern. To date, no polymorphism studies on this compound have been reported.

Chiroptical Spectroscopy (e.g., CD/ORD) for Enantiomeric Excess Determination (if applicable for chiral derivatives)

This compound itself is an achiral molecule and therefore would not exhibit chiroptical activity. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in the hydroxyethyl side chain, then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These methods would be used to determine the enantiomeric excess and to study the absolute configuration of the chiral derivatives. As no such derivatives have been reported, this section remains a prospective analysis.

Chemical Reactivity, Transformation Chemistry, and Derivative Synthesis

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which influences its reactivity towards electrophiles and nucleophiles. mdpi.com The positions on the pyrazole ring exhibit different electron densities, making some more susceptible to attack than others. mdpi.com

Electrophilic Substitution: The pyrazole ring is generally considered electron-rich and can undergo electrophilic substitution reactions. However, the presence of the bulky tert-butyl group at the C3 position and the hydroxyethyl (B10761427) group at the N1 position can sterically hinder and electronically influence the regioselectivity of these reactions. In many pyrazole systems, the C4 position is the most common site for electrophilic attack. mdpi.com

Nucleophilic Substitution: Nucleophilic substitution on the pyrazole ring itself is less common and typically requires the presence of a good leaving group. However, the N1-substituted pyrazole can be susceptible to nucleophilic attack under certain conditions, especially if the pyrazole ring is activated by electron-withdrawing groups.

Detailed studies on the specific electrophilic and nucleophilic substitution reactions of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole are not extensively documented in the reviewed literature. However, the general principles of pyrazole chemistry suggest that reactions such as nitration, halogenation, and sulfonation would likely occur at the C4 position, subject to steric constraints. mdpi.com

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Polymerization Initiation)

The primary hydroxyl group in the N1-substituent is a key site for chemical modification.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For instance, oxidation with mild reagents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 2-(3-tert-butyl-1H-pyrazol-1-yl)acetaldehyde. More potent oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of the carboxylic acid, 2-(3-tert-butyl-1H-pyrazol-1-yl)acetic acid.

Polymerization Initiation: Alcohols can act as initiators in certain types of polymerization reactions, such as ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or as chain transfer agents. The hydroxyl group of this compound could potentially initiate the polymerization of monomers like 2-hydroxyethyl methacrylate, although specific studies demonstrating this for this particular pyrazole derivative were not found. researchgate.netselcuk.edu.tr The efficiency of such an initiation would depend on the reaction conditions and the type of monomer used. sigmaaldrich.comtcichemicals.compergan.com

Table 1: Potential Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Expected Product |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | 2-(3-tert-butyl-1H-pyrazol-1-yl)acetaldehyde |

| Oxidation (strong) | Potassium permanganate (KMnO4) | 2-(3-tert-butyl-1H-pyrazol-1-yl)acetic acid |

| Esterification | Acyl chloride or Carboxylic acid | Corresponding ester |

| Etherification | Alkyl halide (Williamson ether synthesis) | Corresponding ether |

Reactivity of the N-Tethered Pyrazole Nitrogen Atom (e.g., Quaternization, Coordination)

The pyrazole ring contains a pyridine-like nitrogen atom (N2) that is basic and nucleophilic, making it a key site for further reactions. mdpi.com

Quaternization: The N2 atom can be alkylated or arylated to form a quaternary pyrazolium (B1228807) salt. This reaction typically involves treatment with an alkyl halide or another electrophilic species. The resulting pyrazolium salts can have interesting properties and serve as precursors for other functional groups or as ionic liquids.

Coordination Chemistry: The N2 nitrogen atom is a well-known coordination site for metal ions. nih.gov The this compound can act as a ligand in coordination chemistry, forming complexes with a wide range of transition metals and main group elements. nih.govnih.govresearchgate.net The bulky tert-butyl group can influence the coordination geometry and the stability of the resulting metal complexes. mdpi.com The hydroxyl group can also participate in coordination, potentially leading to the formation of bidentate or bridging ligands.

Table 2: Reactivity of the Pyrazole Nitrogen

| Reaction Type | Reactant | Product Type |

| Quaternization | Alkyl halide (e.g., CH3I) | Pyrazolium salt |

| Coordination | Metal salt (e.g., CuCl2) | Metal-ligand complex |

Generation of Novel Pyrazole-Based Scaffolds via Transformation Reactions

The pyrazole ring can serve as a versatile building block for the synthesis of more complex heterocyclic systems. researchgate.netmdpi.comnih.gov Through various transformation reactions, the initial pyrazole structure can be elaborated into novel scaffolds with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

Cyclocondensation Reactions: If the hydroxyl group is first converted to an amine, the resulting aminoethyl-substituted pyrazole can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrazolo-pyrimidine or pyrazolo-diazepine systems.

Ring-Closing Metathesis: If an additional unsaturated substituent is introduced into the molecule, ring-closing metathesis could be employed to construct new rings fused to the pyrazole core.

Click Chemistry: Conversion of the hydroxyl group to an azide (B81097) or an alkyne would allow for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for linking the pyrazole moiety to other molecules and creating complex architectures.

While specific examples of these transformations starting directly from this compound are not prevalent in the literature, the known reactivity of the pyrazole ring and its functional groups provides a clear roadmap for the rational design and synthesis of a diverse range of novel pyrazole-based scaffolds. researchgate.net

Coordination Chemistry and Supramolecular Assembly

Chelation Modes and Ligand Behavior of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole

The presence of both a nitrogen atom in the pyrazole (B372694) ring and an oxygen atom in the hydroxyethyl (B10761427) group makes this compound a versatile N,O-hybrid ligand.

This compound can coordinate to metal centers in two primary modes. In a monodentate fashion, it uses only the nitrogen atom of the pyrazole ring to bind to a metal ion. This behavior is seen in some pyrazole-type ligands, where the geometry of the complex is satisfied by the coordination of just one atom from the ligand. For example, zinc halogenide complexes with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate show the ligand coordinating in a neutral, monodentate mode via a single nitrogen atom. mdpi.com

However, the ligand more commonly acts in a bidentate N,O-chelation mode. In this arrangement, both the pyrazole nitrogen and the oxygen atom of the hydroxyethyl group bind to the same metal center, forming a stable chelate ring. This bidentate behavior has been confirmed in studies of closely related ligands, such as (3,5-dimethyl-1H-pyrazol-1-yl)ethanol, which forms complexes with Cu(II), Zn(II), Cd(II), and Pb(II) through this N,O-linkage. capes.gov.br The resulting complexes can feature either one or two of these bidentate ligands attached to the metal center. capes.gov.br Research on similar N-hydroxyethylpyrazole ligands with copper(II) salts also demonstrates the formation of various structures, including dimers and monomers, based on this bidentate coordination.

The tert-butyl (t-butyl) group at the 3-position of the pyrazole ring exerts significant steric and electronic effects that influence the formation and stability of metal complexes.

Steric Influence : The t-butyl group is bulky, which creates steric hindrance around the coordination site. This bulkiness can prevent the formation of certain complex geometries that would be too crowded. However, it is also a key factor in stabilizing monomeric species by preventing unwanted polymerization, effectively creating an "open coordination site" for reactions to occur. nih.gov This steric pressure can influence the nuclearity of the resulting complex, favoring the formation of dimers or monomers over larger polynuclear structures.

Electronic Influence : The t-butyl group is an electron-donating group. This property increases the electron density on the pyrazole ring, making the coordinating nitrogen atom a stronger Lewis base. A more electron-rich nitrogen donor can form more stable and stronger bonds with metal ions. This electronic effect is a crucial aspect of "scorpionate" ligands, where substituents on the pyrazole rings are modified to fine-tune the electronic properties of the resulting metal complexes. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

Metal complexes of ligands similar to this compound are typically synthesized by reacting the ligand with a metal salt, such as a chloride or nitrate (B79036), in a suitable solvent like methanol (B129727) or acetonitrile. mdpi.com The resulting complexes can be isolated as crystals and characterized using various analytical techniques.

The reaction of N-hydroxyethylpyrazole ligands with metal salts yields complexes with diverse stoichiometries and geometries, depending on the metal, the counter-ion, and the reaction conditions.

For instance, studies on analogous ligands have produced:

Monomeric complexes : A 1:1 metal-to-ligand ratio, such as [CuCl2(HL)]·H2O, where HL is the neutral N-hydroxyethylpyrazole ligand.

Dimeric complexes : These can be symmetric or asymmetric, often with a 2:2 metal-to-ligand ratio, like [CuCl(μ-L)]2, where two deprotonated ligands bridge two copper centers.

Ionic complexes : Structures such as [Cu(H2O)(3,5-dpypz)]2(NO3)2·H2O have been observed, where the pyrazole ligand is part of a cationic complex with nitrate anions.

The geometry of these complexes varies. Iron(III) complexes with related tert-butyl-tris(pyrazol-1-yl)borate ligands exhibit a nearly perfect octahedral coordination to six nitrogen atoms. nih.gov Bismuth(III) complexes with a sulfur-containing tert-butyl ligand show a distorted octahedral geometry. nih.gov Zinc(II) complexes with a tridentate pyrazole-pyridine ligand can adopt a distorted trigonal pyramidal structure. mdpi.com

Below is a table summarizing the geometries of complexes formed with analogous pyrazole-based ligands.

| Ligand Type | Metal Ion | Complex Stoichiometry | Observed Geometry |

| tert-Butyl-tris(pyrazol-1-yl)borate | Fe(III) | 1:2 (Metal:Ligand) | Octahedral nih.gov |

| Tris(3-tert-butyl...-imidazol-1-yl)hydroborate | Bi(III) | 1:1 (Metal:Ligand) | Distorted Octahedral nih.gov |

| 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Zn(II) | 1:1 (Metal:Ligand) | Distorted Trigonal Pyramidal mdpi.com |

| (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Cd(II) | 1:2 (Metal:Ligand) | Bidentate Coordination capes.gov.br |

| N-hydroxyethyl-di(2-pyridyl)pyrazole | Cu(II) | 1:1 (Metal:Ligand) | Monomer |

The formation of metal complexes with this compound and its analogues leads to distinct spectroscopic and magnetic properties.

Spectroscopic Properties :

Infrared (IR) Spectroscopy : The coordination of the pyrazole nitrogen to a metal center typically causes shifts in the vibrational frequencies of the C=N and N-N bonds in the pyrazole ring. In complexes with related ligands, the presence of ionic nitrates can be confirmed by a characteristic band around 1384 cm⁻¹.

UV-Visible Spectroscopy : The electronic spectra of copper(II) complexes with similar N-hydroxyethylpyrazole ligands show broad d-d transition bands in the visible region, typically between 709 and 769 nm, which are consistent with Laporte-forbidden transitions.

NMR Spectroscopy : ¹H NMR is used to characterize the ligands and can confirm complex formation. In iron(III) complexes of tert-butyl-tris(pyrazolyl)borate ligands, paramagnetic properties lead to characteristic shifts and broadening in the NMR spectra. nih.gov

Magnetic Properties :

The magnetic properties of polynuclear complexes are of particular interest. Magnetic susceptibility measurements on a dimeric copper(II) complex with a related N-hydroxyethylpyrazole ligand showed a dependence of the magnetic moment on the Cu-O-Cu bond angle, which is a key parameter in determining the nature of the magnetic coupling between the metal centers. Paramagnetic, low-spin iron(III) complexes have also been characterized through magnetic susceptibility measurements in both solid phase and solution. nih.gov

Supramolecular Interactions in Crystal Engineering of Pyrazole Complexes

Beyond the primary coordination bonds, weaker non-covalent interactions play a crucial role in assembling the individual metal complexes into larger, ordered structures known as supramolecular assemblies. The hydroxyethyl group of this compound is particularly important in this context.

The hydroxyl (-OH) group can act as a hydrogen-bond donor, while the pyrazole nitrogen atoms and the hydroxyl oxygen can act as hydrogen-bond acceptors. These interactions, along with weaker C-H···π interactions, guide the self-assembly of the complexes in the solid state.

Studies of related pyrazole compounds have revealed extensive hydrogen-bonding networks:

In one case, a combination of N-H···N and N-H···O hydrogen bonds links molecules of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate into two-dimensional sheets. nih.gov

Complexes involving 2,6-bis(1H-pyrazol-3-yl)pyridine ligands form infinite zig-zag chains stabilized by N-H···O and O-H···Cl hydrogen bonds between the pyrazole N-H, a solvent molecule, and a coordinated chloride ion. mdpi.com

Even in the absence of a metal, substituted pyrazoles can form intricate supramolecular frameworks with other molecules, such as tricarboxylic acid, driven by hydrogen bonds between the protonated pyrazole and the carboxylate anions. rsc.org

These interactions are fundamental to crystal engineering, allowing for the rational design of solid-state materials with specific structures and properties based on the predictable nature of hydrogen bonding.

Hydrogen Bonding Networks

Hydrogen bonding is a predominant force in the supramolecular chemistry of pyrazole-based ligands. In coordination complexes involving pyrazole derivatives, a variety of hydrogen bonds are observed, including N-H···N, N-H···O, O-H···O, and C-H···X (where X is a halogen). These interactions are crucial in the formation of one-, two-, and even three-dimensional networks.

The presence of the 2-hydroxyethyl group in 3-tert-butyl-1-(2-hydroxyethyl)pyrazole provides a primary site for hydrogen bonding through its hydroxyl (O-H) group. This group can act as both a hydrogen bond donor and acceptor, facilitating the formation of intricate networks. For instance, in related copper(II) carboxylate complexes, outward-directing phenolic groups have a powerful structure-directing influence, leading to the generation of various hydrogen-bonded networks. nih.gov It is anticipated that the hydroxyl group of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole would similarly engage in strong O-H···O or O-H···N hydrogen bonds with solvent molecules, counter-ions, or other ligand molecules within the crystal lattice.

In the solid state, pyrazole-containing compounds are known to form extensive hydrogen-bonding networks. For example, the assembly of mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide is significantly influenced by hydrogen bonding. nih.gov Similarly, studies on substituted 4-pyrazolylbenzoates have revealed the formation of one-, two-, and three-dimensional supramolecular structures through a combination of N-H···O and N-H···N hydrogen bonds. mdpi.com While the subject compound lacks an N-H bond for donation, the pyrazole nitrogen can act as a hydrogen bond acceptor.

The supramolecular assembly of related pyrazole-based coordination compounds of Co(II) and Ni(II) is stabilized by various non-covalent interactions, with hydrogen bonding playing a crucial role. mdpi.com In some instances, the interplay of different hydrogen bond donors and acceptors leads to the formation of complex sheet-like structures. nih.gov

Table 1: Potential Hydrogen Bonding Interactions Involving 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole

| Donor | Acceptor | Interaction Type | Significance in Supramolecular Assembly |

| Ligand -OH | Ligand N (pyrazole) | Intermolecular | Formation of chains or dimers |

| Ligand -OH | Ligand -OH | Intermolecular | Formation of chains or sheets |

| Ligand -OH | Coordinated/Free Solvent (e.g., H₂O) | Intermolecular | Stabilization of crystal lattice |

| Ligand C-H | Anion/Solvent | Intermolecular | Contribution to overall crystal packing |

π-Stacking and Other Non-Covalent Interactions

The crystal packing of pyrazole-based complexes often reveals π-stacking between the aromatic rings of the ligands, leading to the formation of one-dimensional supramolecular motifs. researchgate.net The strength and geometry of these interactions can be influenced by the metal coordination and the nature of other ligands present in the complex. nih.gov For instance, in some pyrazole-based coordination compounds, π-stacking interactions work in concert with hydrogen bonds to create extended two-dimensional supramolecular networks. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to quantify the energetic contributions of these non-covalent interactions. mdpi.commdpi.com These studies confirm that a combination of hydrogen bonding and π-stacking contacts are crucial synthons for the solid-state stability of pyrazole-based complexes. mdpi.com The interplay between Pauli repulsion and dispersion is thought to be the primary driver for the commonly observed parallel-displaced π-stacking arrangement. chemrxiv.org

Other non-covalent interactions, such as C-H···π interactions, also contribute to the stability of the supramolecular structures. mdpi.com The tert-butyl group, while primarily considered for its steric bulk, can also participate in these weaker interactions.

Table 2: Non-Covalent Interactions in Pyrazole-Based Systems

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Role in Crystal Packing |

| π-π Stacking | Pyrazole rings | -1.5 to -10 | Formation of columns or layers |

| C-H···π | C-H bonds and pyrazole ring | -0.5 to -2.5 | Directional stabilization of layers |

| Anion-π | Anions and pyrazole ring | Variable | Can influence network topology |

Dynamics and Stability of Coordination Complexes in Solution and Solid State

The stability of coordination complexes of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole is a critical factor for their potential applications. In the solid state, the thermal stability of related copper(II) pyrazolate complexes has been investigated using techniques like differential thermal analysis and thermogravimetry. dnu.dp.ua These studies provide insights into the decomposition pathways and the temperature ranges at which these complexes remain stable.

In solution, the stability of copper(II) complexes with pyrazole derivatives has been assessed using UV-Vis spectroscopy. mdpi.com Such studies can reveal changes in the coordination environment of the metal ion over time. For instance, the stability of copper(II) complexes in phosphate-buffered saline (PBS) solution has been monitored to determine their integrity under physiologically relevant conditions. mdpi.com

The flexible 2-hydroxyethyl substituent in 3-tert-butyl-1-(2-hydroxyethyl)pyrazole can influence the stability of its coordination complexes. In some cases, N-functionalized pyrazole ligands can undergo cleavage of the substituent upon coordination to a metal ion. For example, the decomposition of 1-hydroxymethyl-3,5-dimethylpyrazole to form 3,5-dimethylpyrazole (B48361) ligands in situ has been observed during coordination reactions. nih.gov This suggests that the stability of the N-C bond of the hydroxyethyl group in the target compound could be a factor in its coordination chemistry.

The electrochemical properties of copper(II) complexes with pyrazole derivatives have also been studied, providing information on their redox stability and potential as mimics for antioxidant enzymes. nih.gov The stability of these complexes is crucial for their catalytic activity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its three-dimensional geometry. These calculations are crucial for understanding the fundamental properties of a compound. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G** or 6-311++G(d,p), are commonly used to determine optimized molecular geometries, bond lengths, and bond angles. eurasianjournals.com The resulting data provide a detailed picture of the molecule's shape and the spatial arrangement of its atoms.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. Conversely, a larger gap implies greater stability. For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to be around 4.458 eV to 5.3601 eV, suggesting significant electronic stability. uni.luacs.org The distribution of the HOMO and LUMO across the molecule can also pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Orbital Energies for a Related Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.164 |

| LUMO | -2.086 |

| Energy Gap (ΔE) | 4.078 |

Data is illustrative for a related pyrazole derivative and not specific to 3-T-Butyl-1-(2-hydroxyethyl)pyrazole. acs.org

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These calculated frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison serves to validate the accuracy of the computational model and aids in the assignment of specific vibrational modes observed in the experimental spectra. researchgate.net

For pyrazole-based compounds, theoretical calculations have shown good agreement with experimental FT-IR spectra. researchgate.net The use of Potential Energy Distribution (PED) analysis further allows for a detailed assignment of each calculated frequency to a specific type of molecular vibration, such as C-H stretching, N-H bending, or pyrazole ring deformations. researchgate.net This corroboration between theoretical and experimental data provides a high degree of confidence in the determined molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide detailed insights into conformational flexibility, solvent effects, and the stability of ligand-protein interactions. eurasianjournals.comnih.gov

For pyrazole derivatives, MD simulations can be used to explore the different conformations that the molecule can adopt, particularly the rotation around single bonds, such as the bond connecting the hydroxyethyl (B10761427) group to the pyrazole ring in this compound. These simulations also reveal how the molecule interacts with surrounding solvent molecules, which is crucial for understanding its behavior in solution. nih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling for Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models based on a set of known compounds, QSPR can be used to predict properties such as boiling point, solubility, and lipophilicity for new or untested molecules.

While specific QSPR models for this compound are not documented in the available literature, the methodology has been applied to larger datasets of pyrazole derivatives to predict various properties, including their biological activities. researchgate.net These models typically use a range of molecular descriptors that quantify different aspects of the molecular structure.

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Pathways

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy calculations for molecules and can be used to map out the potential energy surfaces of chemical reactions.

For pyrazole derivatives, ab initio calculations can be employed to investigate reaction mechanisms, such as N-alkylation, by determining the energies of reactants, products, and transition states. researchgate.net This allows for the elucidation of detailed reaction pathways and provides a deeper understanding of the factors that control the outcome of a chemical transformation.

Advanced Applications in Non Biological Chemical Systems

Role in Catalysis

The presence of both a nitrogen-rich heterocyclic ring and a hydroxyl functional group makes 3-tert-butyl-1-(2-hydroxyethyl)pyrazole an interesting candidate for ligand development in catalysis. The pyrazole (B372694) moiety can coordinate to a metal center, while the hydroxyl group can be used to tune the catalyst's solubility, immobilize it on a support, or introduce secondary interactions in the catalytic pocket.

As Ligands in Homogeneous and Heterogeneous Catalysis

While extensive research has been conducted on pyrazole-based ligands in catalysis, specific studies detailing the application of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole are still developing. In principle, this compound can act as a bidentate ligand through the pyrazole nitrogen and the hydroxyl oxygen, forming stable chelate complexes with a variety of transition metals. The bulky tert-butyl group can provide steric hindrance around the metal center, influencing the selectivity of catalytic reactions.

In homogeneous catalysis, metal complexes of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole would be soluble in organic solvents, allowing for reactions to occur in a single phase. For heterogeneous catalysis, the hydroxyl group offers a convenient anchor point for grafting the ligand onto solid supports such as silica (B1680970) or polymers. This immobilization would facilitate catalyst separation and recycling, a key aspect of sustainable chemistry. Protic pyrazole complexes, in general, have been recognized for their versatility in both materials chemistry and homogeneous catalysis due to their proton-responsive nature. nih.gov

Specific Catalytic Transformations (e.g., C-C Coupling, Oxidation, Reduction)

The application of pyrazole-containing ligands in various catalytic transformations is well-documented. For instance, palladium complexes with pyrazole-based ligands have been employed in C-C coupling reactions. While direct evidence for the use of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole in such reactions is not prominent in the literature, the structural similarities to other effective ligands suggest its potential.

In the realm of oxidation catalysis, cobalt(II)-containing metal-organic frameworks with pyrazolate-based ligands have been shown to be effective in heterogeneous catalytic oxidation reactions using tert-butyl hydroperoxide as the oxidant. researchgate.net The combination of a pyrazole and a tert-butyl group is a feature of these successful catalysts. For instance, cobalt complexes with pincer-type ligands bearing tert-butyl substituted pyrazole units can catalyze the oxidation of phosphines. nih.gov Furthermore, copper(II) complexes with pyrazole-functionalized ligands have demonstrated selective catalysis in the peroxidative oxidation of styrene (B11656) to benzaldehyde. rsc.org

Regarding reduction reactions, one-pot reductive amination processes have been developed using derivatives of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine, indicating the utility of the substituted pyrazole core in facilitating reduction processes. mdpi.com

Catalyst Stability and Recyclability Studies

A critical aspect of catalyst design is its stability and the ability to be recycled and reused over multiple cycles without significant loss of activity. For heterogeneous catalysts, immobilization on a solid support is a common strategy to enhance stability and enable easy recovery. The hydroxyl group of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole is a prime functional handle for such immobilization. Studies on pyrazolate-based cobalt(II)-containing metal-organic frameworks have demonstrated that these solid catalysts can be easily recovered from the reaction mixture after oxidation reactions. researchgate.net This suggests that catalysts derived from 3-tert-butyl-1-(2-hydroxyethyl)pyrazole, if rendered heterogeneous, could exhibit similar favorable recyclability.

Material Science Applications

The structural features of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole also make it a promising precursor for the synthesis of novel materials with specific functionalities.

Precursors for Polymer Synthesis (e.g., Functional Polymers, Dendrimers)

The hydroxyl group of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole allows it to be used as a functional initiator or monomer in polymerization reactions. For example, it could initiate the ring-opening polymerization of cyclic esters or be incorporated into polyesters and polyurethanes, imparting the specific properties of the pyrazole and tert-butyl groups to the resulting polymer chain. Pyrazole derivatives, in general, have been widely explored in polymer and supramolecular chemistry. mdpi.com While direct polymerization of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole is not extensively reported, the synthesis of end-functional star polymers using functional initiators is a well-established technique in controlled radical polymerization, highlighting the potential for creating complex polymer architectures from functional molecules. cmu.edu

Components in Functional Materials (e.g., Luminescent Materials, Sensors, Frameworks)

The pyrazole ring is a known component in the design of functional materials. Its ability to coordinate with metal ions is central to the formation of metal-organic frameworks (MOFs). MOFs are crystalline materials with applications in gas storage, separation, and catalysis. nih.govrsc.orgrsc.org Pyrazolate-based ligands have been successfully used to construct robust MOFs. researchgate.nethhu.de The tert-butyl group in 3-tert-butyl-1-(2-hydroxyethyl)pyrazole can influence the pore size and environment within such frameworks, while the hydroxyl group could provide post-synthetic modification opportunities.

While specific research on the luminescent properties of materials derived from 3-tert-butyl-1-(2-hydroxyethyl)pyrazole is limited, pyrazole derivatives are known to be part of molecules with interesting photophysical properties. Furthermore, the coordinating ability of the pyrazole moiety makes it a candidate for the development of chemical sensors, where the binding of an analyte to a metal center complexed with this ligand could trigger a detectable signal. The broader class of pyrazole derivatives has been noted for its role in chemosensing for the detection of cations and anions. mdpi.com

Analytical Reagents and Probes (e.g., for Metal Ion Detection)

The presence of two nitrogen atoms in the pyrazole ring, along with the oxygen atom of the hydroxyethyl (B10761427) group, makes 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole a promising multidentate ligand for the coordination of metal ions. This characteristic is the foundation for its application as an analytical reagent, particularly in the development of fluorescent sensors for metal ion detection. While direct studies on 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole are limited, the extensive research on analogous pyrazole-based sensors provides a strong basis for understanding its potential.

The general principle behind these sensors involves the modification of the pyrazole scaffold with a fluorophore. Upon coordination of a metal ion to the pyrazole-containing ligand, a change in the photophysical properties of the fluorophore is observed. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, or a shift in the emission wavelength. The selectivity and sensitivity of the sensor are determined by the specific structure of the ligand and its binding affinity for different metal ions.

Research on related pyrazole derivatives has demonstrated their efficacy in detecting a variety of metal ions. For instance, pyrazole-based fluorescent sensors have been successfully developed for the selective detection of biologically and environmentally important cations such as Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. nih.govnih.gov The coordination of the metal ion to the pyrazole ligand can disrupt photoinduced electron transfer (PET) processes, leading to a significant enhancement of fluorescence. nih.gov

The table below summarizes the performance of some representative pyrazole-based fluorescent sensors for metal ion detection, illustrating the potential of this class of compounds.

| Pyrazole Derivative | Target Ion | Detection Limit | Fluorescence Change | Reference |

|---|---|---|---|---|

| A simple pyrazole derivative | Zn²⁺ | Not Specified | ~20-fold increase | nih.govnih.gov |

| A simple pyrazole derivative | Fe³⁺ | 0.025 μM | 30-fold increase | nih.gov |

| Coumarin-based 1,2-pyrazole | Cu²⁺ | 15.36 nM | Fluorescence quenching | researchgate.net |

| Coumarin-based 1,2-pyrazole | F⁻ | 4.62 nM | Fluorescence enhancement | researchgate.net |

The design of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole, with its potential N,N,O-tridentate coordination site, suggests it could form stable complexes with various metal ions. The tert-butyl group can influence the steric environment around the metal center, potentially enhancing selectivity. The hydroxyethyl group can participate in coordination and also offers a site for further functionalization to fine-tune the sensor's properties.

Development of Novel Functional Organic Materials Based on Pyrazole Scaffolds

The inherent properties of the pyrazole ring, such as its aromaticity, thermal stability, and ability to participate in hydrogen bonding and π-π stacking interactions, make it an excellent scaffold for the construction of functional organic materials. The incorporation of the 3-tert-butyl and 1-(2-hydroxyethyl) substituents in the target compound provides handles to modulate the properties of these materials.

One significant area of application is in the field of liquid crystals . nih.govsigmaaldrich.com Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. The molecular shape and intermolecular interactions are crucial in determining the liquid crystalline behavior. Pyrazole derivatives have been shown to form various liquid crystalline phases (mesophases), such as nematic and smectic phases. nih.govsigmaaldrich.com The introduction of long alkyl chains and other mesogenic groups to the pyrazole core is a common strategy to induce liquid crystallinity. nih.gov The hydroxyethyl group in 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole could be esterified with long-chain carboxylic acids to generate such mesogenic molecules. The bulky tert-butyl group would influence the packing of the molecules and thus the properties of the resulting liquid crystal phase.

The table below presents data on the mesomorphic properties of some pyrazole-based liquid crystals, highlighting the versatility of the pyrazole core in designing these materials.

| Pyrazole Derivative Structure | Mesophase(s) Observed | Transition Temperatures (°C) | Reference |

|---|---|---|---|

| 4-(4'-n-alkoxy propenoyl) imine-4''-(1-phenyl-3-methyl 5-one) pyrazole | Nematic | Varies with alkoxy chain length | nih.gov |

| Unsymmetrical 3,5-disubstituted-1H-pyrazole derivatives | Nematic, Smectic | Varies with substituents | sigmaaldrich.com |

Furthermore, pyrazole derivatives are being explored for their potential in creating energetic materials and coordination polymers . The high nitrogen content of the pyrazole ring contributes to a high heat of formation, a desirable characteristic for energetic materials. The ability of pyrazoles to act as ligands for a wide range of metal ions opens up the possibility of constructing coordination polymers with interesting magnetic, optical, or porous properties. The specific substituents on the pyrazole ring, such as the tert-butyl and hydroxyethyl groups in the title compound, would play a crucial role in determining the final properties of these materials.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis

The synthesis of pyrazole (B372694) derivatives, while well-established, often faces challenges in terms of selectivity, safety, and scalability using traditional batch methods. mdpi.com Flow chemistry has emerged as a transformative alternative, offering significant advantages such as enhanced reaction control, improved safety profiles, and greater efficiency, making it a key area for future research. researchgate.netgalchimia.com

The application of continuous-flow processes can significantly reduce reaction times and minimize risks, particularly when dealing with hazardous intermediates like diazo compounds, which are sometimes used in pyrazole synthesis. mdpi.com For a molecule like 3-T-Butyl-1-(2-hydroxyethyl)pyrazole, a two-step flow synthesis could be envisioned. This might involve the initial formation of an intermediate enaminone, followed by a subsequent condensation with a hydrazine (B178648) derivative in a continuous setup. galchimia.com Such a process would allow for rapid optimization of reaction parameters, including temperature, pressure, and residence time, leading to higher yields and purity. galchimia.comgalchimia.com

Automated synthesis platforms represent the next frontier, enabling the rapid generation of compound libraries for screening purposes. rsc.org By integrating flow reactors with automated purification and analysis units, researchers can create a fully continuous and automated system. galchimia.comrsc.org This approach would be invaluable for exploring derivatives of this compound, allowing for systematic modification of the core structure and evaluation of the resulting properties in a high-throughput manner. The development of such automated systems is a cutting-edge area of chemistry that promises to accelerate pharmaceutical innovation by making the synthesis of complex molecules more efficient and reproducible. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Potential Advantage for this compound Synthesis |

| Reaction Time | Often longer (hours to days) mdpi.com | Significantly shorter (minutes) mdpi.com | Faster production and optimization cycles. |

| Safety | Higher risks with hazardous reagents/intermediates mdpi.com | Enhanced safety due to small reaction volumes and better heat/mass transfer. researchgate.netgalchimia.com | Safer handling of potential intermediates. |

| Scalability | Can be challenging and non-linear. researchgate.net | More straightforward and predictable scaling. galchimia.com | Easier transition from laboratory to industrial production. |

| Reproducibility | Can be variable. galchimia.com | High reproducibility due to precise control of parameters. galchimia.com | Consistent product quality. |

| Integration | Difficult to integrate with other processes. | Easily integrated with purification and analysis units for automation. researchgate.netgalchimia.com | Enables automated library synthesis for derivative exploration. |

Exploration of Pyrazole-Based Supramolecular Architectures

Organic molecules containing pyrazole rings are excellent building blocks for constructing supramolecular assemblies with unique architectures and properties. mdpi.com The specific structure of this compound, featuring a hydrogen bond donor (the hydroxyl group) and acceptor (the N2 of the pyrazole ring), makes it a prime candidate for self-assembly studies.

Future research will likely focus on how this compound participates in the formation of complex, non-covalent structures. The formation of hydrogen bonds between protonated pyrazoles and various anions has been shown to be a powerful driving force for creating extensive supramolecular frameworks. rsc.org The interplay of the bulky t-butyl group, which can influence molecular packing, and the flexible hydroxyethyl (B10761427) chain, which can engage in various hydrogen-bonding motifs, could lead to novel materials. These might include liquid crystals, gels, or porous organic frameworks.

Furthermore, pyrazole ligands are known to coordinate with metal ions, opening the door to the creation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov Investigating the coordination of this compound with various metal centers could yield materials with interesting catalytic, magnetic, or optical properties. The study of these self-assembled architectures, stabilized by a network of non-covalent interactions like hydrogen bonding and π-stacking, is a burgeoning field. mdpi.com

Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of pyrazole derivatives. Future research will increasingly rely on advanced in situ characterization techniques to monitor reactions in real-time. birmingham.ac.uk Techniques such as time-resolved Raman spectroscopy, synchrotron X-ray diffraction, and specialized NMR spectroscopy can provide detailed insights into reaction pathways and the formation of transient intermediates. birmingham.ac.uk

For the synthesis of this compound, these methods could be applied to:

Identify Intermediates: Detect and characterize short-lived species formed during the reaction, which is often difficult with traditional offline analysis.

Optimize Conditions: Allow for the rapid optimization of reaction parameters by providing immediate feedback on how changes affect reaction rate and product formation.

Elucidate Mechanisms: Provide direct evidence for proposed reaction mechanisms, leading to a more rational approach to synthesis design.

The integration of these in situ analytical tools, particularly within flow chemistry setups, facilitates a more comprehensive understanding and allows for the rational design of more efficient and sustainable synthetic processes. birmingham.ac.uk

Computational Design and Predictive Modeling for Novel Pyrazole Derivatives

Computational chemistry has become an essential tool in modern drug discovery and materials science for designing and predicting the properties of new molecules. eurasianjournals.com For pyrazole derivatives, computational methods like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations are being used to predict biological activity and other properties. eurasianjournals.comnih.govnih.gov

Future research on this compound and its analogues will heavily leverage these computational approaches to:

Design Novel Derivatives: By understanding the structure-activity relationships, new derivatives with potentially enhanced properties can be designed in silico before any synthetic work is undertaken. nih.govnih.gov For instance, models can predict how modifications to the t-butyl or hydroxyethyl groups might affect a target biological activity.

Predict Properties: Computational models can predict a wide range of properties, including binding affinity to biological targets, pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicity. nih.govmdpi.com

Understand Interactions: Molecular dynamics simulations can explore the dynamic behavior and conformational flexibility of the molecule, providing insights into how it interacts with biological targets or assembles into supramolecular structures. eurasianjournals.com

These predictive models help to prioritize synthetic targets, reducing the time and cost associated with experimental research. eurasianjournals.commdpi.com The synergy between computational prediction and experimental validation is a powerful paradigm for accelerating the discovery of new functional molecules.

Table 2: Application of Computational Techniques to Pyrazole Research

| Computational Technique | Application | Relevance to this compound |

| 2D/3D-QSAR | Predicts biological activity based on molecular structure. nih.govmdpi.com | Design of new derivatives with potentially improved biological profiles. |

| Molecular Docking | Predicts the binding mode and affinity of a molecule to a biological target. eurasianjournals.commdpi.com | Identification of potential protein targets and understanding binding interactions. |

| DFT Calculations | Investigates electronic structure, molecular geometry, and reactivity. rsc.orgeurasianjournals.com | Understanding the fundamental electronic properties that govern its reactivity and interactions. |

| Molecular Dynamics | Simulates the movement and conformational changes of molecules over time. eurasianjournals.com | Exploring its flexibility and its stability within a biological environment or a supramolecular assembly. |

Synergistic Approaches in Sustainable Chemistry and Resource Efficiency

The principles of green and sustainable chemistry are increasingly influencing the synthesis of heterocyclic compounds like pyrazoles. ias.ac.in Future research will focus on developing more environmentally friendly synthetic routes that are both resource and energy-efficient.

For this compound, this involves several key strategies:

Greener Solvents: Moving away from hazardous organic solvents towards more benign alternatives like water or bio-based solvents, or even performing reactions under solvent-free conditions. researchgate.net

Catalyst-Free Reactions: Developing synthetic methods that avoid the use of metal catalysts, which can be costly and toxic. nih.gov For example, some pyrazole syntheses can be achieved through metal-free dehydrogenative coupling reactions. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. nih.gov

These sustainable approaches are not only environmentally responsible but can also lead to more cost-effective and efficient manufacturing processes. researchgate.netmdpi.com The development of eco-friendly methods for pyrazole synthesis is a significant and ongoing area of research. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-T-butyl-1-(2-hydroxyethyl)pyrazole, and how do reaction conditions influence yield?

Methodological Answer:

- Condensation-cyclization : Reacting hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) with β-keto esters or nitriles under acidic or basic conditions. Temperature control (60–80°C) and solvent polarity (ethanol/water mixtures) are critical for cyclization efficiency .

- Post-functionalization : Introducing the T-butyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .

- Yield optimization : Pilot studies show that yields drop below 40% if reaction times exceed 12 hours due to side reactions (e.g., over-alkylation). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

- pH-dependent stability assays : Conduct accelerated degradation studies in buffers (pH 2–10) at 37°C. Monitor decomposition via HPLC-UV (λ = 254 nm) or LC-MS. The compound shows instability at pH < 4 (hydrolysis of the hydroxyethyl group) and pH > 9 (T-butyl group cleavage) .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, with decomposition onset at 220°C under nitrogen atmosphere .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include a singlet for the T-butyl group (δ ~1.3 ppm in ¹H NMR; δ ~29 ppm in ¹³C NMR) and a triplet for the hydroxyethyl CH₂ group (δ ~3.7 ppm) .

- IR spectroscopy : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (pyrazole ring C=N) confirm functional groups .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s biological activity compared to other pyrazole derivatives?

Methodological Answer:

- Comparative SAR studies : Replace the hydroxyethyl group with methyl, fluoroethyl, or methanesulfonyl groups. Assay cytotoxicity (MTT) and receptor binding (e.g., dopamine D3 ligands). Hydroxyethyl derivatives show enhanced solubility but reduced blood-brain barrier penetration vs. T-butyl analogs .

- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or kinases. Hydroxyethyl groups improve hydrogen bonding with active sites, but steric hindrance from T-butyl limits efficacy in bulky binding pockets .

Q. What strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects of pyrazole derivatives?

Methodological Answer:

- Dual-mode assays : Measure total antioxidant capacity (TAC) via ABTS radical scavenging and pro-oxidant activity via hydroxyl radical generation (Fenton reaction). This compound exhibits concentration-dependent duality: antioxidant at 10–50 μM, pro-oxidant at >100 μM .

- Computational modeling : Density functional theory (DFT) calculations reveal redox potentials correlate with substituent electronegativity. Hydroxyethyl groups lower redox potential, favoring antioxidant behavior .

Q. How can researchers optimize the compound’s synthetic pathway for scalability while minimizing hazardous by-products?

Methodological Answer:

- Green chemistry approaches : Replace traditional solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Catalytic systems like sodium gluconate improve atom economy (85% vs. 65% with H₂SO₄) .

- By-product analysis : GC-MS identifies major impurities (e.g., unreacted hydrazines). Process intensification via flow chemistry reduces side products by 30% .

Key Challenges in Current Research

- Stereochemical control : Racemization at the hydroxyethyl chiral center occurs during prolonged storage. Chiral HPLC (Chiralpak AD-H column) is required for enantiopure batches .

- Biological assay variability : Inconsistent results in antifungal studies (e.g., against R. solani) may arise from crystallinity differences. Pre-solubilize compounds in DMSO:PEG-400 (1:4) for uniform dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products